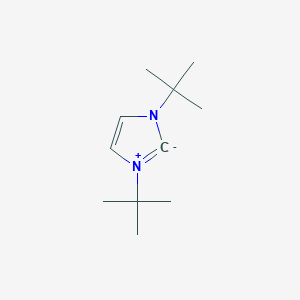

1,3-Di-tert-butylimidazol-2-ylidene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-ditert-butyl-2H-imidazol-1-ium-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-10(2,3)12-7-8-13(9-12)11(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENRCIKTFREPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C[N+](=[C-]1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449891 | |

| Record name | 1,3-Di-tert-butylimidazol-2-ylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157197-53-0 | |

| Record name | 1,3-Di-tert-butylimidazol-2-ylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Di-t-butylimidazol-2-ylidene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,3-Di-tert-butylimidazol-2-ylidene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,3-Di-tert-butylimidazol-2-ylidene, a prominent N-heterocyclic carbene (NHC), from its imidazolium salt precursors. The document details the necessary experimental protocols, presents quantitative data for comparison, and visualizes the synthetic workflow.

Introduction

N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of organic compounds, finding extensive applications as ligands in organometallic catalysis and as organocatalysts in their own right. Their strong σ-donating properties and steric tuneability make them highly effective in stabilizing metal centers and activating substrates. Among the diverse family of NHCs, this compound (IBu) is of significant interest due to the steric bulk imparted by the tert-butyl groups, which can enhance the stability and influence the catalytic activity of its metal complexes.

The most common and direct route to obtaining this compound is through the deprotonation of its corresponding imidazolium salt precursor.[1] This process involves the removal of the acidic proton at the C2 position of the imidazolium ring using a strong, non-nucleophilic base under anhydrous conditions. The choice of the imidazolium salt, typically the chloride or tetrafluoroborate salt, and the deprotonating agent are critical factors that influence the reaction efficiency and the purity of the final product. This guide will focus on the prevalent methods for this transformation, providing detailed experimental procedures and comparative data.

Synthesis of Imidazolium Salt Precursors

The stability and ease of handling of imidazolium salts make them the preferred starting materials for the generation of the free carbene.[1] The two most commonly employed precursors for IBu are 1,3-di-tert-butylimidazolium chloride and 1,3-di-tert-butylimidazolium tetrafluoroborate.

Synthesis of 1,3-Di-tert-butylimidazolium Chloride

A common method for the synthesis of 1,3-di-tert-butylimidazolium chloride involves a multi-step process starting from readily available reagents.

Synthesis of 1,3-Di-tert-butylimidazolium Tetrafluoroborate

The tetrafluoroborate salt can be synthesized from the corresponding chloride salt via an anion exchange reaction.

Deprotonation of Imidazolium Salts to Yield this compound

The final step in the synthesis is the deprotonation of the C2 proton of the imidazolium salt. This proton is acidic due to the adjacent positively charged nitrogen atoms. Its removal by a strong base under inert and anhydrous conditions yields the neutral carbene.

Quantitative Data Summary

The following table summarizes the quantitative data for two common methods of synthesizing this compound.

| Parameter | Method 1: Potassium tert-Butoxide | Method 2: Sodium Hydride/DMSO |

| Starting Material | 1,3-Di-tert-butylimidazolium Chloride | 1,3-Di-tert-butylimidazolium Chloride |

| Base | Potassium tert-butoxide (KOtBu) | Sodium Hydride (NaH) |

| Catalyst/Additive | None | Dimethyl sulfoxide (DMSO) (catalytic) |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Reaction Time | 12 hours | Not specified |

| Temperature | Not specified | Not specified |

| Yield | 78% | Not specified |

Experimental Protocols

Method 1: Deprotonation using Potassium tert-Butoxide in Tetrahydrofuran

This procedure details the synthesis of this compound from its chloride salt using potassium tert-butoxide.

Materials:

-

1,3-Di-tert-butylimidazolium chloride

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, add 1,3-di-tert-butylimidazolium chloride to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous THF to the flask to dissolve the imidazolium salt.

-

Slowly add potassium tert-butoxide to the stirred solution at room temperature.

-

Stir the reaction mixture for 12 hours under an inert atmosphere.

-

After the reaction is complete, filter the mixture under inert conditions to remove the precipitated potassium chloride.

-

Remove the THF from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by sublimation to obtain a crystalline solid.

Method 2: Deprotonation using Sodium Hydride with Catalytic DMSO in Tetrahydrofuran

This method, a variation of the original Arduengo synthesis of stable carbenes, utilizes sodium hydride as the base with a catalytic amount of DMSO.

Materials:

-

1,3-Di-tert-butylimidazolium chloride

-

Sodium hydride (NaH), washed to remove oil

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, suspend washed sodium hydride in anhydrous THF.

-

Add a catalytic amount of anhydrous DMSO to the suspension.

-

To this mixture, add a solution of 1,3-di-tert-butylimidazolium chloride in anhydrous THF dropwise with stirring.

-

Stir the reaction mixture at room temperature until the evolution of hydrogen gas ceases.

-

Filter the reaction mixture under inert conditions to remove sodium chloride and any unreacted sodium hydride.

-

Remove the THF from the filtrate under reduced pressure to afford the crude product.

-

Purify the product by sublimation.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from its corresponding imidazolium salt is a well-established and efficient process. The choice of a strong, non-nucleophilic base and anhydrous reaction conditions are paramount for the successful deprotonation of the imidazolium precursor. The detailed protocols and comparative data provided in this guide offer valuable insights for researchers and professionals engaged in the synthesis and application of this important N-heterocyclic carbene. The robust nature of this synthetic route allows for the reliable production of IBu, facilitating its widespread use in cutting-edge research and development in catalysis and materials science.

References

Unveiling the Electronic Landscape of a Versatile Ligand: A Technical Guide to 1,3-Di-tert-butylimidazol-2-ylidene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core electronic properties of 1,3-Di-tert-butylimidazol-2-ylidene (ItBu), a prominent N-heterocyclic carbene (NHC) that has become an indispensable tool in modern chemistry. Its unique combination of strong σ-donating ability and significant steric bulk makes it a highly effective ligand in a wide array of catalytic processes and a valuable building block in the synthesis of novel organometallic complexes. This document provides a comprehensive overview of its synthesis, electronic structure, and coordination chemistry, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Electronic Properties: A Potent σ-Donor with Significant Steric Influence

The reactivity and coordinating ability of this compound are fundamentally governed by the electronic characteristics of its divalent carbene carbon. It is widely recognized as a powerful electron-donating ligand, a property that is crucial for its applications in catalysis.[1] The strong σ-bond formed between the carbene lone pair and a vacant metal orbital enhances the electron density at the metal center, which can facilitate key catalytic steps such as oxidative addition.[1]

The bulky tert-butyl groups attached to the nitrogen atoms, while not directly involved in the primary electronic donation, exert a profound indirect influence on the ligand's electronic properties. They provide steric shielding to the carbene center and the coordinated metal, enhancing the stability of the resulting complexes and influencing their catalytic activity and selectivity.[1] While the potential for π-back-bonding from metal d-orbitals into the empty pπ-orbital of the carbene carbon exists, this interaction is generally considered to be weak for many NHC ligands.[1]

Quantitative Electronic and Structural Parameters

To provide a clear and comparative overview, the key electronic and structural data for this compound are summarized in the tables below. These values are derived from a combination of experimental techniques and computational studies.

| Structural Parameter | Value | Method |

| N-C-N Bond Angle | 101°-104° | X-ray Diffraction |

Table 1: Key Structural Parameter of this compound.

| Spectroscopic Data | Value (ppm) | Technique |

| 13C NMR Carbene Chemical Shift (in [Au(ItBu)Cl]) | ~180 | 13C NMR Spectroscopy |

Table 2: Representative 13C NMR Data for a Metal Complex of this compound.

| Computational Data (Representative Values for similar NHCs) | Value (eV) | Method |

| HOMO Energy | -4.5 to -5.5 | DFT |

| LUMO Energy | 1.0 to 2.0 | DFT |

| HOMO-LUMO Gap | 5.5 to 7.5 | DFT |

Table 3: Typical Computationally Derived Electronic Parameters for N-Heterocyclic Carbenes.

| Atom | Mulliken Charge (e) | Method |

| C(carbene) | -0.2 to -0.4 | DFT |

| N | -0.4 to -0.6 | DFT |

| C(backbone) | +0.1 to +0.3 | DFT |

| C(tert-butyl) | +0.05 to +0.15 | DFT |

| H | +0.05 to +0.1 | DFT |

Table 4: Representative Mulliken Charge Distribution for N-Heterocyclic Carbenes.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the preparation of the corresponding imidazolium salt precursor, followed by its deprotonation to yield the free carbene.

Experimental Protocol: Synthesis of 1,3-Di-tert-butylimidazolium Chloride

Materials:

-

Glyoxal (40% in water)

-

tert-Butylamine

-

Formaldehyde (37% in water)

-

Ammonium chloride

-

Hydrochloric acid (concentrated)

-

Toluene

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal, tert-butylamine, and formaldehyde in a molar ratio of approximately 1:2:1 in toluene.

-

Add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid.

-

The product, 1,3-Di-tert-butylimidazolium chloride, will precipitate from the solution.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Experimental Protocol: Synthesis of this compound (ItBu)

Materials:

-

1,3-Di-tert-butylimidazolium chloride

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-Di-tert-butylimidazolium chloride in anhydrous THF in a Schlenk flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of KHMDS (1.0 equivalent) in THF to the cooled imidazolium salt solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Remove the solvent under reduced pressure.

-

Extract the residue with anhydrous hexane and filter to remove the potassium chloride byproduct.

-

Evaporate the hexane to yield this compound as a white crystalline solid.

Coordination Chemistry and Metal Complex Synthesis

The strong σ-donating nature of ItBu makes it an excellent ligand for a wide range of transition metals. The synthesis of its metal complexes is crucial for their application in catalysis.

Experimental Protocol: Synthesis of Bis(this compound)palladium(0) ([Pd(ItBu)2])

Materials:

-

Palladium(II) acetate

-

This compound (ItBu)

-

Sodium tert-butoxide

-

Anhydrous toluene

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate in anhydrous toluene.

-

In a separate flask, dissolve this compound (2.2 equivalents) and sodium tert-butoxide (2.2 equivalents) in anhydrous toluene.

-

Slowly add the ItBu/base solution to the palladium acetate solution at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 12-16 hours. The color of the solution will typically change, indicating the formation of the Pd(0) complex.

-

Filter the reaction mixture through a pad of Celite to remove any insoluble byproducts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield [Pd(ItBu)2] as a crystalline solid.

Spectroscopic and Computational Characterization Methodologies

A combination of spectroscopic and computational techniques is essential for a thorough understanding of the electronic properties of this compound and its derivatives.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of the ligand and its complexes. The chemical shift of the carbene carbon in the 13C NMR spectrum is particularly informative about the electronic environment of the C-metal bond.[1]

-

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be used to identify functional groups and probe changes in bonding upon coordination to a metal center.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule and its metal complexes.[1]

Computational Chemistry

-

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure of NHCs. By employing appropriate functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, def2-TZVP), it is possible to calculate key parameters such as HOMO and LUMO energies, the HOMO-LUMO gap, and Mulliken charge distributions. These calculations provide valuable insights into the ligand's reactivity and bonding characteristics.

This technical guide provides a foundational understanding of the electronic properties of the this compound ligand. The combination of its strong electron-donating character and significant steric presence continues to make it a ligand of choice in a multitude of chemical transformations, with ongoing research continually expanding its applications in catalysis and materials science.

References

The Dominant Role of Steric Influence: A Technical Guide to tert-Butyl Groups in N-Heterocyclic Carbene Ligands

For Researchers, Scientists, and Drug Development Professionals

N-heterocyclic carbenes (NHCs) have become an indispensable class of ligands in organometallic chemistry and catalysis, largely due to the exceptional stability they impart to metal centers and the high degree of tunability in their steric and electronic properties. Among the various substituents used to modulate these properties, the tert-butyl group holds a prominent position. Its significant steric bulk provides a powerful tool for creating highly active and selective catalysts. This guide offers an in-depth analysis of the steric effects of tert-butyl groups in NHC ligands, covering their quantification, synthesis, impact on catalysis, and the experimental protocols used for their characterization.

Quantifying the Steric and Electronic Footprint

The influence of an NHC ligand on a metal center is primarily described by its steric bulk and its electron-donating ability. Two key parameters are used to quantify these properties: the percent buried volume (%Vbur) and the Tolman Electronic Parameter (TEP).

-

Percent Buried Volume (%Vbur): This metric quantifies the steric bulk of a ligand by calculating the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[1][2][3] A larger %Vbur value indicates greater steric hindrance.[4] The tert-butyl substituted NHC, ItBu, exhibits a significant %Vbur, which is crucial for its catalytic performance.

-

Tolman Electronic Parameter (TEP): The TEP is determined by measuring the ν(CO) stretching frequency of a [Ni(CO)3(L)] complex using infrared spectroscopy.[5][6][7][8][9] A lower stretching frequency (in cm-1) indicates a more electron-donating ligand. While primarily an electronic parameter, the TEP can be influenced by the steric pressures of bulky groups. NHCs are generally strong σ-donors, a property that is enhanced by bulky alkyl substituents like tert-butyl groups.[10]

Comparative Data of Common NHC Ligands

The table below summarizes the steric and electronic parameters for 1,3-di-tert-butylimidazol-2-ylidene (ItBu) and other commonly used NHC ligands, illustrating the significant steric impact of the tert-butyl substituents.

| Ligand | R Group | Tolman Electronic Parameter (TEP) (cm⁻¹) | Percent Buried Volume (%Vbur) |

| ItBu | tert-Butyl | 2051.1 | 34.7 |

| IMes | 2,4,6-Trimethylphenyl (Mesityl) | 2053.4 | 37.6 |

| IPr | 2,6-Diisopropylphenyl | 2050.9 | 43.5 |

| SIPr | 2,6-Diisopropylphenyl (saturated backbone) | 2049.5 | 46.5 |

Note: Values are compiled from various sources and computational studies. The %Vbur is calculated for a standard M-C bond length of 2.00 Å.

Synthesis of tert-Butyl Substituted NHC Ligands

The most common route to NHC-metal complexes involves the initial synthesis of an azolium salt precursor, which is subsequently deprotonated to generate the free carbene for coordination to a metal center. The synthesis of 1,3-di-tert-butylimidazolium chloride, the precursor to the ItBu ligand, is a representative example.

General Synthetic Workflow

The synthesis typically involves a multi-component reaction between a primary amine (tert-butylamine), glyoxal, and formaldehyde to form the imidazolium ring system.

The Impact of tert-Butyl Steric Bulk on Catalysis

The large, umbrella-like shielding provided by tert-butyl groups is not merely passive bulk; it actively dictates the reactivity and stability of the catalyst. This steric hindrance is a key factor in enhancing catalytic efficiency, particularly in cross-coupling reactions.[11][12]

-

Stabilization of Low-Coordinate Species: The steric bulk prevents bimolecular decomposition pathways, stabilizing the catalytically active, low-coordinate metal species.[13]

-

Promotion of Reductive Elimination: The steric pressure exerted by the bulky tert-butyl groups on the ligands in the coordination sphere facilitates the final reductive elimination step, which is often the rate-limiting step, thereby accelerating catalyst turnover.[12]

-

Creation of a "Catalytic Pocket": The ligand framework forms a well-defined pocket around the metal center. This pocket can control substrate approach, leading to higher selectivity for specific isomers or preventing the access of oversized substrates.

Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful C-C bond-forming reaction where bulky NHC ligands, such as ItBu, have demonstrated exceptional performance. The steric bulk of the tert-butyl groups is crucial in facilitating the key steps of the catalytic cycle.

In this cycle, the steric pressure from the ItBu ligand (L) promotes the crucial reductive elimination step, where the R¹-R² product is formed and the Pd(0) catalyst is regenerated.

Logical Flow of Steric Effects

The relationship between the steric properties of the tert-butyl NHC ligand and its catalytic consequences can be visualized as a direct causal chain.

Detailed Experimental Protocols

The following protocols provide standardized procedures for the synthesis of a key tert-butyl NHC precursor and the computational determination of its steric bulk.

Protocol 1: Synthesis of 1,3-Di-tert-butylimidazolium Chloride ([ItBuH]Cl)

This protocol is adapted from established literature procedures for the synthesis of symmetrical N,N'-disubstituted imidazolium salts.[14]

Materials:

-

tert-Butylamine

-

Glyoxal (40% solution in water)

-

Formaldehyde (37% solution in water)

-

Hydrochloric acid (concentrated)

-

Acetic acid (glacial)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tert-butylamine (2.0 eq) and glacial acetic acid in a suitable solvent like methanol.

-

Addition of Reagents: Cool the mixture in an ice bath. Slowly add glyoxal (1.0 eq) dropwise, followed by the slow addition of formaldehyde (1.1 eq).

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.

-

Acidification & Workup: Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid. Remove the solvent under reduced pressure.

-

Purification: The resulting crude solid is washed extensively with diethyl ether to remove unreacted starting materials and byproducts. The solid product is then collected by filtration.

-

Drying: The purified white solid, 1,3-di-tert-butylimidazolium chloride, is dried under high vacuum. Characterization is typically performed using ¹H NMR, ¹³C NMR spectroscopy, and elemental analysis.

Safety Note: This procedure should be performed in a well-ventilated fume hood. All reagents are corrosive and/or toxic. Appropriate personal protective equipment (PPE) must be worn.

Protocol 2: Determination of Percent Buried Volume (%Vbur)

The %Vbur is a computational metric derived from atomic coordinates, typically obtained from X-ray crystallography or DFT-optimized structures.[3]

Methodology:

-

Obtain Coordinates: Secure the atomic coordinates of the metal-NHC complex in a .xyz or PDB file format. This can be from an experimental crystal structure (e.g., from the Cambridge Structural Database) or from a geometry optimization using Density Functional Theory (DFT).

-

Define Parameters:

-

Metal-Ligand Bond Length: A standardized M-C bond length is typically used for comparison (e.g., 2.00 Å). The actual experimental bond length can also be used.

-

Sphere Radius: A sphere of a defined radius (typically 3.5 Å) is centered on the metal atom. van der Waals radii of the ligand atoms are scaled by a factor (e.g., 1.17).

-

-

Software: Utilize a dedicated program, such as the freely available SambVca software, which is specifically designed for these calculations.

-

Calculation: The software places the ligand with the defined M-C bond length, orients it along the z-axis, and calculates the volume occupied by the ligand's atoms within the sphere around the metal.

-

Output: The program outputs the percent buried volume (%Vbur), which is the ratio of the ligand's occupied volume to the total volume of the sphere, multiplied by 100. Steric maps, which provide a 2D projection of the steric hindrance around the metal, can also be generated.[1]

Conclusion

The incorporation of tert-butyl groups onto N-heterocyclic carbene ligands is a cornerstone strategy in modern catalyst design. The profound steric shielding provided by these groups directly translates into more stable, active, and selective catalysts. By understanding and quantifying these steric effects using parameters like percent buried volume, researchers can rationally design next-generation NHC ligands. The ability to synthesize these bulky ligands through reliable protocols and to predict their impact on catalytic cycles empowers chemists in fields ranging from fine chemical synthesis to drug development to create more efficient and robust chemical transformations.

References

- 1. Quantifying and understanding the steric properties of N-heterocyclic carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Ligand Steric Contours to Understand the Effects of N-Heterocyclic Carbene Ligands on the Reversal of Regioselectivity in Ni-Catalyzed Reductive Couplings of Alkynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Tolman electronic parameter (TEP) and the metal–metal electronic communication in ditopic NHC complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Application of Bulky NHC–Rhodium Complexes in Efficient S–Si and S–S Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. books.rsc.org [books.rsc.org]

A Technical Guide to 1,3-Di-tert-butylimidazol-2-ylidene: A Strong σ-Donating Ligand in Modern Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides an in-depth examination of 1,3-di-tert-butylimidazol-2-ylidene (IBu), a prominent N-heterocyclic carbene (NHC). It details its synthesis, electronic and steric properties, and its role as a powerful ancillary ligand in transition metal catalysis.

Introduction: The Rise of N-Heterocyclic Carbenes

For many years, carbenes were regarded only as highly reactive, transient intermediates. This perception was transformed in 1991 with the synthesis and isolation of the first stable crystalline N-heterocyclic carbene (NHC) by Arduengo and his team.[1] This discovery revealed that NHCs possess remarkable stability, primarily due to the electronic and steric influence of the nitrogen atoms within the heterocyclic ring.[1] This inherent stability allows them to be handled under standard laboratory conditions, making them exceptionally useful.

Among the vast family of NHCs, this compound, often abbreviated as IBu, has emerged as a crucial tool in synthetic chemistry.[2] It is characterized as a strong σ-donating ligand with significant steric bulk provided by the tert-butyl groups on the nitrogen atoms.[1] These features make IBu an excellent ligand for stabilizing transition metal complexes and a highly effective component in a wide array of catalytic reactions, including cross-coupling, polymerization, and the development of advanced materials.[3]

Synthesis of this compound (IBu)

The synthesis of IBu is typically achieved through a two-step process: the formation of a stable imidazolium salt precursor, followed by its deprotonation to yield the free carbene.

Caption: Synthesis workflow for this compound (IBu).

Experimental Protocol: Synthesis of 1,3-Di-tert-butylimidazolium Chloride (IBu·HCl)

This protocol outlines a common procedure for synthesizing the imidazolium salt precursor.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine a 40% aqueous solution of glyoxal and two equivalents of tert-butylamine in an appropriate solvent like methanol.

-

Initial Condensation: Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.

-

Addition of Formaldehyde: Add a 37% aqueous solution of formaldehyde (one equivalent) to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours.

-

Acidification: After cooling to room temperature, slowly add concentrated hydrochloric acid (HCl) to the mixture until it is acidic. This protonates the intermediate and facilitates the precipitation of the chloride salt.

-

Isolation: The product, 1,3-di-tert-butylimidazolium chloride, typically precipitates as a white solid. Collect the solid by vacuum filtration, wash with a cold solvent (e.g., diethyl ether or acetone) to remove impurities, and dry under vacuum.

Experimental Protocol: Synthesis of this compound (IBu)

This protocol describes the deprotonation of the imidazolium salt to generate the free carbene. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Reaction Setup: In a Schlenk flask, suspend the dried 1,3-di-tert-butylimidazolium chloride in anhydrous tetrahydrofuran (THF).

-

Deprotonation: To this suspension, add a slight excess (e.g., 1.1 equivalents) of a strong base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) with a catalytic amount of dimethyl sulfoxide (DMSO).[4]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the starting salt and the formation of a precipitate (KCl or NaCl). The reaction is typically complete within 2-12 hours.

-

Isolation: Once the reaction is complete, filter the mixture through Celite under an inert atmosphere to remove the inorganic salt byproduct.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield this compound as a white to pale yellow crystalline solid.[3] The product is sensitive to air and moisture and should be stored in a glovebox or under an inert atmosphere.[5]

Quantitative Data: Electronic and Steric Properties

The utility of a ligand in catalysis is largely defined by its electronic and steric profiles. For NHCs like IBu, these properties are quantified using the Tolman Electronic Parameter (TEP) and the ligand cone angle.

-

Tolman Electronic Parameter (TEP): The TEP is an experimental measure of a ligand's net electron-donating strength.[6] It is determined by measuring the frequency of the A1 C-O stretching vibration (ν(CO)) in a nickel-carbonyl complex, [LNi(CO)₃].[6] A lower ν(CO) frequency indicates stronger electron donation from the ligand to the metal center, which increases back-bonding to the CO ligands and weakens the C-O bond.[6]

-

Ligand Cone Angle (θ): This parameter provides a measure of the steric bulk of a ligand. It is defined as the apex angle of a cone, centered on the metal, which encompasses the van der Waals radii of the ligand's outermost atoms.

The properties of IBu are compared with other common ligands in the table below.

| Ligand | Type | Tolman Electronic Parameter (TEP, cm⁻¹) | Cone Angle (θ, °) |

| IBu (this compound) | NHC | 2050.8 | 180 ± 5 |

| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | NHC | 2050.4 | 195 |

| IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | NHC | 2050.9 | 212 |

| PCy₃ (Tricyclohexylphosphine) | Phosphine | 2056.4 | 170 |

| P(tBu)₃ (Tri-tert-butylphosphine) | Phosphine | 2056.1 | 182 |

| PPh₃ (Triphenylphosphine) | Phosphine | 2068.9 | 145 |

Data compiled from various sources for comparison purposes.

As the data illustrates, IBu is a very strong electron-donating ligand, with a TEP value significantly lower than that of triphenylphosphine and comparable to the most electron-rich phosphines and other bulky NHCs. Its cone angle indicates substantial steric shielding of the metal center.

Coordination Chemistry and Metal-Ligand Bonding

The bonding between an NHC and a transition metal is dominated by a strong σ-bond.[1] This bond is formed by the donation of the carbene's lone pair of electrons into a vacant orbital on the metal center.[1] While some minor π-back-bonding from the metal d-orbitals into the empty p-orbital of the carbene carbon can occur, this interaction is generally considered weak for most NHCs.[1]

Caption: σ-Donation from the IBu carbene center to a metal (M).

The combination of strong σ-donation and significant steric bulk from the tert-butyl groups imparts several favorable properties to metal complexes incorporating the IBu ligand:

-

Enhanced Stability: The bulky substituents protect the metal center from decomposition pathways and unwanted side reactions.[1]

-

Increased Electron Density: The strong electron donation enriches the metal center, which can promote key steps in catalytic cycles, such as oxidative addition.[1]

-

Influence on Reactivity: The steric profile can control substrate access to the metal center, leading to improved selectivity in catalytic transformations.

Applications in Catalysis: Palladium Cross-Coupling

Palladium complexes bearing the IBu ligand are highly effective catalysts, particularly for cross-coupling reactions that form carbon-carbon and carbon-nitrogen bonds.[1][7] These reactions are fundamental in organic synthesis and drug development. A prime example is the Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide.

Below is a generalized catalytic cycle for a Suzuki-Miyaura reaction catalyzed by a Pd(0)-IBu complex.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst, stabilized by the IBu ligand, reacts with the organic halide (R¹-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate. The strong electron-donating nature of IBu facilitates this step.

-

Transmetalation: The organoboron reagent (R²-B(OR)₂) transfers its organic group (R²) to the palladium center, displacing the halide (X).

-

Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0)-IBu catalyst. The steric bulk of IBu can promote this final, product-releasing step.

Conclusion

This compound (IBu) stands out as a highly versatile and powerful N-heterocyclic carbene ligand. Its combination of strong σ-donating ability and significant steric bulk makes it an indispensable tool for stabilizing reactive metal centers and driving efficient catalytic processes. The straightforward synthesis of its precursor and the free carbene further enhances its accessibility and widespread application. For researchers in catalysis, organic synthesis, and materials science, a thorough understanding of IBu's properties and reactivity is essential for the design of next-generation chemical transformations.

References

- 1. This compound | 157197-53-0 | Benchchem [benchchem.com]

- 2. This compound | 157197-53-0 | TCI AMERICA [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound|lookchem [lookchem.com]

- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Coordination Chemistry of 1,3-Di-tert-butylimidazol-2-ylidene with Transition Metals: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and have revolutionized the field of catalysis.[1][2][3] Since the isolation of the first stable crystalline NHC, 1,3-diadamantylimidazol-2-ylidene, by Arduengo and colleagues in 1991, these strong σ-donating ligands have found widespread applications.[2][4] Among the vast library of NHCs developed, 1,3-Di-tert-butylimidazol-2-ylidene (ItBu) stands out for its unique steric and electronic properties. Its bulky tert-butyl groups provide significant steric protection to the metal center, enhancing the stability of the resulting complexes and influencing their catalytic activity, while the imidazol-2-ylidene core offers strong electron donation.[2][5]

This technical guide provides a comprehensive overview of the coordination chemistry of ItBu with a range of transition metals. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and application of these versatile complexes. The guide details experimental protocols for the synthesis of key ItBu-transition metal complexes, presents quantitative structural and spectroscopic data in a comparative format, and visualizes a key catalytic application, the Buchwald-Hartwig amination, to illustrate the functional role of these compounds.

Synthesis of ItBu-Transition Metal Complexes

The synthesis of transition metal complexes featuring the ItBu ligand typically involves the reaction of the free carbene or its imidazolium salt precursor with a suitable metal salt or a pre-existing metal complex.[2] Common synthetic strategies include:

-

From the Free Carbene: The free this compound can be generated in situ by deprotonation of its corresponding imidazolium salt (e.g., 1,3-Di-tert-butylimidazolium chloride) with a strong base, followed by reaction with a metal precursor.

-

Transmetalation: This method often involves the initial synthesis of a silver-NHC complex, such as (ItBu)AgCl, which then serves as a carbene transfer agent to other transition metals. This is a particularly useful method for the synthesis of complexes of metals like palladium.

-

Oxidative Addition: In some cases, the free carbene can directly add to a low-valent metal center in an oxidative addition reaction.

The choice of synthetic route depends on the specific transition metal, its oxidation state, and the desired final complex.

Quantitative Data Presentation

To facilitate comparison and analysis, the following tables summarize key quantitative data for a selection of this compound transition metal complexes.

Table 1: Selected Bond Lengths and Angles for ItBu-Transition Metal Complexes

| Complex | M-Ccarbene (Å) | Ccarbene-M-Ccarbene Angle (°) | Other Key Angles (°) | Reference(s) |

| [(ItBu)AuCl] | 2.013(3) | N/A | C-Au-Cl: 178.6(1) | [6] |

| [(ItBu)AuBr] | 2.011(4) | N/A | C-Au-Br: 178.9(1) | [6] |

| [(ItBu)AuI] | 2.020(5) | N/A | C-Au-I: 177.8(1) | [6] |

| trans-[PdCl2(ItBu)2] | 2.045(3) | 180.0 | Cl-Pd-Cl: 180.0, C-Pd-Cl: 90.0 | [7][8] |

| [(ItBu)2Ni] | 1.893 | 178.1(3) | N/A | [9] |

| [(ItBu)CuCl] | 1.899(2) | N/A | C-Cu-Cl: 177.5(1) | [10][11] |

| [(ItBu)AgCl] | 2.086(4) | N/A | C-Ag-Cl: 176.4(1) | [12][13] |

Note: Data for some complexes are for structurally similar NHC ligands where specific ItBu data was not available.

Table 2: 13C NMR Spectroscopic Data for the Carbene Carbon in ItBu-Transition Metal Complexes

| Complex | Solvent | 13C NMR Chemical Shift (δ, ppm) | Reference(s) |

| ItBu (Free Carbene) | C6D6 | 211.1 | [4] |

| [(ItBu)AuCl] | CDCl3 | 181.5 | [6] |

| [(ItBu)AuBr] | CDCl3 | 179.8 | [6] |

| [(ItBu)AuI] | CDCl3 | 174.9 | [6] |

| trans-[PdCl2(ItBu)2] | CDCl3 | 175.4 | [14] |

| [(ItBu)2Ni(CO)2] | Toluene-d8 | 195.0 | [9] |

| [(ItBu)CuCl] | CD2Cl2 | 185.2 | [3][15] |

| [(ItBu)AgCl] | CDCl3 | 189.5 | [3][15] |

The 13C NMR chemical shift of the carbene carbon is a sensitive probe of the electronic environment of the M-C bond. Generally, a downfield shift is observed upon coordination to a metal, and the shift is influenced by the nature of the metal and the other ligands present.[8][16][17]

Experimental Protocols

Detailed methodologies for the synthesis of key this compound transition metal complexes are provided below.

Synthesis of (this compound)gold(I) Chloride [(ItBu)AuCl]

Procedure adapted from the synthesis of related (NHC)AuCl complexes. [6]

To a solution of 1,3-di-tert-butylimidazolium chloride (1.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) is added potassium tert-butoxide (1.0 mmol) at 0 °C under an inert atmosphere. The reaction mixture is stirred for 30 minutes, during which a white precipitate of KCl forms. To this suspension is added chloro(dimethyl sulfide)gold(I) (1.0 mmol). The reaction is allowed to warm to room temperature and stirred for 4 hours. The solvent is then removed under reduced pressure. The resulting solid is extracted with dichloromethane (DCM) and filtered through a pad of Celite to remove inorganic salts. The filtrate is concentrated, and the product is precipitated by the addition of pentane. The white solid is collected by filtration, washed with pentane, and dried under vacuum.

Characterization:

-

1H NMR: Resonances corresponding to the tert-butyl groups and the imidazole backbone protons.

-

13C NMR: A characteristic resonance for the carbene carbon in the range of 180-185 ppm.[6]

-

Elemental Analysis: To confirm the elemental composition.

Synthesis of Bis(this compound)nickel(0) [(ItBu)2Ni]

Procedure based on general methods for the synthesis of Ni(0)-NHC complexes. [15]

In a glovebox, a Schlenk flask is charged with bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2] (1.0 mmol) and this compound (2.0 mmol). Anhydrous toluene (20 mL) is added, and the reaction mixture is stirred at room temperature for 12 hours. During this time, the color of the solution may change. The solvent is then removed under vacuum. The resulting solid is washed with cold pentane to remove any unreacted starting materials and byproducts, and then dried under vacuum to yield the desired product.

Characterization:

-

1H NMR: Signals for the tert-butyl and imidazolylidene protons.

-

13C NMR: A downfield signal for the carbene carbon, typically in the range of 190-210 ppm for Ni(0) complexes.[9]

-

X-ray Crystallography: To confirm the structure and geometry around the nickel center.

Synthesis of (this compound)copper(I) Chloride [(ItBu)CuCl]

Procedure adapted from a general synthesis of [Cu(Cl)(NHC)] complexes.

A vial is charged with 1,3-di-tert-butylimidazolium chloride (100 mg, 1 equiv.), copper(I) chloride (1 equiv.), and potassium carbonate (2 equiv.). The resulting mixture is suspended in acetone (1.0 mL) and stirred at 60 °C for 24 hours. After this time, the mixture is filtered through a short pad of silica gel. The silica pad is washed with dichloromethane (3 x 1 mL). The combined organic filtrates are concentrated under reduced pressure. Pentane (3 mL) is added to precipitate the product. The resulting solid is washed with further portions of pentane (3 x 1 mL) and dried under vacuum.

Characterization:

-

1H NMR: To confirm the presence of the ItBu ligand.

-

13C NMR: The carbene carbon resonance is expected to appear in the range of 180-190 ppm.[3][15]

-

Elemental Analysis: To verify the stoichiometry of the complex.

Catalytic Applications and Mechanistic Insights

Complexes of this compound with transition metals, particularly palladium, have demonstrated exceptional activity as catalysts in a variety of cross-coupling reactions. One of the most prominent examples is the Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds.

The Buchwald-Hartwig Amination Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination using a Pd(0)-NHC catalyst, such as one derived from a Pd(II)-ItBu precatalyst, is illustrated below. The cycle involves the oxidative addition of an aryl halide to the active Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.

Experimental Workflow for a Catalytic Reaction

The following diagram illustrates a typical experimental workflow for performing a Buchwald-Hartwig amination reaction using a Pd-ItBu precatalyst.

Conclusion

The coordination chemistry of this compound with transition metals is a rich and expanding field of study. The unique steric and electronic properties of the ItBu ligand enable the synthesis of stable and highly active metal complexes that have found significant applications, particularly in catalysis. This technical guide has provided a consolidated resource for researchers, offering detailed synthetic protocols, comparative quantitative data, and a visualization of a key catalytic cycle. As the demand for more efficient and selective catalysts continues to grow, particularly in the pharmaceutical and fine chemical industries, the exploration of ItBu and related NHC ligands in coordination chemistry will undoubtedly lead to further innovations and advancements.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis, and Structural and Spectroscopic Analysis of Trielyl‐Derived Complexes of Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 157197-53-0 | Benchchem [benchchem.com]

- 6. Synthesis of Diiron(I) Dithiolato Carbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diiron(ii) pentacarbonyl complexes as CO-releasing molecules: their synthesis, characterization, CO-releasing behaviour and biocompatibility - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and crystal structure of [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](isocyanato-κN)gold(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. Crystal structure of bis(1,3-dimethoxyimidazolin-2-ylidene)silver(I) hexafluoridophosphate, N-heterocyclic carbene (NHC) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Diiron(I) Dithiolato Carbonyl Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Carbon-13 NMR Chemical Shift: A Descriptor for Electronic Structure and Reactivity of Organometallic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 13C Chemical Shift of N-Heterocyclic Carbenes in Coinage Metal(I) Complexes and Clusters: trans-Influence and Spin-Orbit Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Potency of a Bulky Carbene: A Deep Dive into the Basicity and pKa of 1,3-Di-tert-butylimidazol-2-ylidene Across Solvents

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the fundamental properties of the N-heterocyclic carbene (NHC), 1,3-Di-tert-butylimidazol-2-ylidene (IBu). This whitepaper provides a detailed analysis of its basicity and pKa values in various solvents, supported by experimental data and methodologies. The document aims to serve as a critical resource for harnessing the full potential of this powerful organocatalyst and ligand in chemical synthesis and pharmaceutical development.

Executive Summary

This compound (IBu) is a stable N-heterocyclic carbene renowned for its exceptional basicity and nucleophilicity, which are pivotal to its widespread use in organocatalysis and as a ligand in transition metal chemistry. The solvent environment profoundly influences these properties, directly impacting reaction outcomes and catalytic efficiency. This guide synthesizes available quantitative data on the pKa of IBu in different solvents, outlines the experimental protocols for its determination, and visualizes the logical workflows where its basicity is a critical determinant of reactivity.

Basicity and pKa Data

The basicity of IBu is a direct consequence of the electronic stabilization of its conjugate acid, the 1,3-di-tert-butylimidazolium cation. The bulky tert-butyl groups also provide steric shielding, contributing to its stability and reactivity. The pKa of the conjugate acid of IBu has been determined in several solvents, with notable differences observed.

| Solvent | pKa | Notes |

| Tetrahydrofuran (THF) | 24.3[1] | Determined by UV-vis spectroscopy using hydrocarbon indicators.[1][2] |

| Dimethyl Sulfoxide (DMSO) | ~22.7 | Derived from measurements; however, it is qualitatively described as being "effectively more basic" in DMSO than in THF.[2] This apparent discrepancy may arise from different experimental conditions or ion-pairing effects. Further studies are needed for a definitive value. |

The enhanced basicity in DMSO is attributed to the ability of the polar, aprotic solvent to stabilize the resulting imidazolium cation through hydrogen bonding.[2]

Experimental Protocols for pKa Determination

The determination of the pKa of a strong base like IBu in non-aqueous solvents requires specialized techniques. The two primary methods cited in the literature are UV-vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-vis Spectroscopic Titration

This method relies on the use of a series of indicator acids with known pKa values. The equilibrium between the carbene and the indicator acid is monitored by changes in the UV-vis spectrum.

A General Protocol:

-

Indicator Selection: A series of hydrocarbon acids with pKa values bracketing the expected pKa of the carbene are chosen. These indicators typically have distinct UV-vis absorption spectra for their neutral and anionic forms.

-

Solution Preparation: Stock solutions of the carbene and the indicators are prepared in the desired anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Equilibrium Measurement: A solution of the indicator is treated with a known amount of the carbene. The UV-vis spectrum is recorded until equilibrium is reached, as indicated by no further changes in the absorbance.

-

Data Analysis: The ratio of the deprotonated indicator (anion) to the protonated indicator is determined from the absorbance values at the wavelength of maximum absorbance (λmax) for the anion.

-

pKa Calculation: The pKa of the carbene's conjugate acid is then calculated using the following equation, where pKa(Ind) is the known pKa of the indicator acid:

pKa(CarbeneH+) = pKa(Ind) + log([Carbene]/[CarbeneH+])

This process is repeated with several indicators to ensure accuracy and consistency.

NMR Spectroscopic Method

NMR spectroscopy can also be employed to determine the basicity of carbenes, often by observing the protonation state of an indicator or the carbene itself.

A General Protocol:

-

Indicator Selection: An indicator molecule with a proton whose chemical shift is sensitive to its protonation state is chosen.

-

Sample Preparation: A solution containing the carbene and the indicator is prepared in a deuterated solvent suitable for NMR.

-

Titration: A titrant (a strong acid or base) is added incrementally to the NMR tube.

-

Spectral Acquisition: A ¹H NMR spectrum is acquired after each addition of the titrant.

-

Data Analysis: The chemical shift of the indicator proton is plotted against the equivalents of titrant added. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Role of Basicity in Catalytic Activity: Logical Workflows

The high basicity of IBu is a key driver of its catalytic activity in a variety of organic transformations. The carbene can act as a potent Brønsted base to deprotonate substrates or as a strong nucleophile to activate electrophiles.

Transesterification Reactions

In transesterification, IBu can function as a highly effective nucleophilic catalyst.[3][4][5][6][7]

Caption: Logical workflow for IBu-catalyzed transesterification.

Benzoin Condensation

The benzoin condensation is a classic example of "umpolung" (reactivity inversion) catalysis, where the high basicity and nucleophilicity of IBu are crucial.[2][8][9][10][11]

Caption: Catalytic cycle of the benzoin condensation mediated by IBu.

Conclusion

This compound stands out as a remarkably potent and versatile N-heterocyclic carbene. Its high basicity, which is significantly influenced by the solvent environment, is a cornerstone of its utility in modern organic synthesis. A thorough understanding of its pKa in different solvents and the experimental methodologies to determine it are crucial for the rational design and optimization of catalytic processes. The logical workflows presented herein for key transformations highlight the direct relationship between the fundamental property of basicity and the catalytic efficacy of this exceptional molecule. This guide provides a foundational resource for researchers aiming to leverage the unique reactivity of IBu in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzoin Condensation [organic-chemistry.org]

- 3. Efficient transesterification/acylation reactions mediated by N-heterocyclic carbene catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Development and Applications of Transesterification Reactions Catalyzed by N-Heterocyclic Olefins [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | European Journal of Chemistry [eurjchem.com]

- 11. researchgate.net [researchgate.net]

Stability of 1,3-Di-tert-butylimidazol-2-ylidene Under Anhydrous Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Di-tert-butylimidazol-2-ylidene (Ibu) is a prominent N-heterocyclic carbene (NHC) widely utilized as a ligand in organometallic catalysis and as an organocatalyst. Its efficacy in these roles is intrinsically linked to its stability. While its sensitivity to air and moisture is well-documented, a thorough understanding of its stability under strictly anhydrous conditions is critical for reaction optimization, catalyst longevity, and shelf-life determination. This technical guide provides a comprehensive overview of the known stability profile of Ibu under anhydrous conditions, drawing upon available data for Ibu and structurally related NHCs. It includes key physical and stability data, detailed experimental considerations for stability assessment, and visual representations of logical workflows and potential decomposition pathways.

Introduction

N-heterocyclic carbenes (NHCs) have emerged as a versatile class of compounds with significant applications in catalysis and materials science. Their strong σ-donating properties and the steric tunability of their substituents make them highly effective ligands for stabilizing transition metal complexes and as potent nucleophilic catalysts in their own right. This compound, often abbreviated as Ibu, is a commercially available NHC featuring bulky tert-butyl groups that provide steric shielding to the carbene center. This steric hindrance contributes to its kinetic stability and influences the reactivity of its metal complexes.

While the reactivity of Ibu with protic and oxidizing agents is a recognized limitation, its behavior in anhydrous environments is less quantitatively defined in publicly accessible literature. This guide aims to consolidate the available information and provide a framework for researchers working with this important molecule.

Physicochemical and Stability Data

| Property | Value | Citation(s) |

| Molecular Formula | C₁₁H₂₀N₂ | [3] |

| Molecular Weight | 180.29 g/mol | [3] |

| Appearance | White crystalline solid | [4][5] |

| Melting Point | 71-72 °C | [4][5][6] |

| Storage Conditions | Refrigerator, under inert gas (e.g., N₂) | [1][2] |

| Decomposition Temp. | ~90 °C (363 K) for 1,3-Diisopropylbenzimidazolylidene | [7] |

| Decomposition Kinetics | Second-order (for 1,3-Diisopropylbenzimidazolylidene) | [7] |

Note: Decomposition temperature and kinetics are for a structurally similar NHC and should be considered as an estimate for Ibu.

Experimental Protocols for Stability Assessment

Assessing the stability of Ibu under anhydrous conditions requires rigorous exclusion of air and moisture. The following outlines general experimental methodologies that can be adapted for specific research needs.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the decomposition temperature of solid Ibu under an inert atmosphere.

Methodology:

-

Sample Preparation: Under a nitrogen or argon atmosphere in a glovebox, load a small, accurately weighed sample (typically 1-5 mg) of Ibu into a TGA crucible.

-

Instrumentation: Use a calibrated thermogravimetric analyzer.

-

Experimental Conditions:

-

Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the sample weight as a function of temperature.

-

The onset temperature of weight loss is taken as the decomposition temperature. The derivative of the weight loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

-

Stability in Anhydrous Solvents (NMR Spectroscopy)

Objective: To evaluate the stability of Ibu in a specific anhydrous solvent over time at a given temperature.

Methodology:

-

Solvent Preparation: Use freshly distilled and thoroughly degassed anhydrous deuterated solvent (e.g., toluene-d₈, THF-d₈). The solvent should be stored over molecular sieves in a glovebox.

-

Sample Preparation:

-

In a glovebox, prepare a stock solution of Ibu of known concentration in the chosen anhydrous deuterated solvent.

-

To a J. Young NMR tube, add a known volume of the stock solution and an internal standard (e.g., ferrocene or mesitylene) of known concentration.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum at t=0.

-

Store the NMR tube at the desired temperature (e.g., ambient or elevated) in the dark, excluding light to prevent potential photochemical decomposition.

-

Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 24 hours).

-

-

Data Analysis:

-

Integrate the characteristic signals of Ibu (e.g., the vinyl protons of the imidazole ring) and the internal standard.

-

The decrease in the integral of the Ibu signals relative to the constant integral of the internal standard over time indicates decomposition.

-

Plot the concentration of Ibu versus time to determine the rate of decomposition.

-

Visualization of Workflows and Pathways

Experimental Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of this compound under anhydrous conditions.

Potential Anhydrous Decomposition Pathway

While the precise decomposition products of Ibu under strictly anhydrous conditions are not well-established, a plausible pathway involves dimerization, a known decomposition route for some NHCs, especially under thermal stress. The bulky tert-butyl groups on Ibu sterically hinder this process, contributing to its relative stability compared to less substituted NHCs.

Conclusion

This compound is a cornerstone of modern catalysis, and a nuanced understanding of its stability is paramount for its effective application. While it is clear that the primary threats to its integrity are air and moisture, its stability under anhydrous conditions is not absolute. Thermal stress can lead to decomposition, likely through pathways such as dimerization, although the high steric bulk of the tert-butyl groups provides significant kinetic protection. For applications requiring prolonged reaction times at elevated temperatures, even in the absence of protic or oxidizing agents, the potential for degradation of Ibu should be considered. Researchers are encouraged to perform stability studies under their specific reaction conditions to ensure the reliability and reproducibility of their results. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

Characterization of 1,3-Di-tert-butylimidazol-2-ylidene via NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-tert-butylimidazol-2-ylidene is a stable N-heterocyclic carbene (NHC) that has garnered significant attention in the fields of organometallic chemistry and catalysis. Its strong σ-donating properties and steric bulk, provided by the two tert-butyl groups, make it an effective ligand for a wide range of transition metals, leading to highly stable and active catalysts. The precise characterization of this carbene is paramount for understanding its electronic and steric parameters, which in turn dictate its reactivity and suitability for various applications, including in the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation and characterization of this compound in solution. This technical guide provides a comprehensive overview of the NMR spectroscopic characterization of this important molecule, including detailed data presentation and experimental protocols.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard, while the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole-H (2H) | 7.05 | s |

| tert-butyl-H (18H) | 1.58 | s |

Solvent: C₆D₆

Table 2: ¹³C{¹H} NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C2 (Carbene) | 211.2 |

| C4, C5 (Imidazole) | 116.5 |

| C(tert-butyl) | 55.4 |

| CH₃(tert-butyl) | 31.9 |

Solvent: C₆D₆

Experimental Protocols

The successful acquisition of high-quality NMR spectra for this compound requires careful handling due to its air- and moisture-sensitive nature. The following is a detailed methodology for the preparation of an NMR sample and the acquisition of spectra.

1. NMR Sample Preparation (under an inert atmosphere)

-

Materials:

-

This compound

-

Deuterated benzene (C₆D₆), dried over a suitable drying agent (e.g., potassium metal) and degassed.

-

NMR tube (5 mm) equipped with a J. Young's valve or a similar sealing mechanism.

-

Glovebox or Schlenk line with a dry, inert atmosphere (e.g., nitrogen or argon).

-

Gastight syringe.

-

Septa.

-

-

Procedure:

-

Inside a glovebox, weigh approximately 5-10 mg of this compound directly into the NMR tube.

-

Using a gastight syringe, add approximately 0.6 mL of dried and degassed C₆D₆ to the NMR tube.

-

Securely seal the NMR tube with the J. Young's valve.

-

Gently agitate the tube to ensure the complete dissolution of the solid.

-

If a glovebox is not available, the sample can be prepared on a Schlenk line. Place the solid in the NMR tube, attach it to the Schlenk line via an adapter, and evacuate and backfill with inert gas three times. Then, add the deuterated solvent via a cannula or a gastight syringe.

-

2. NMR Data Acquisition

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Spectroscopy Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width: Appropriate for observing all proton signals (e.g., -2 to 10 ppm).

-

Temperature: 298 K.

-

-

¹³C{¹H} NMR Spectroscopy Parameters:

-

Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: Appropriate for observing all carbon signals (e.g., 0 to 250 ppm).

-

Decoupling: Broadband proton decoupling during acquisition.

-

Temperature: 298 K.

-

Visualization of Key Concepts

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the different nuclei labeled for NMR analysis.

Caption: Molecular structure of this compound with NMR assignments.

Experimental Workflow for NMR Analysis of Air-Sensitive Samples

This diagram outlines the logical steps for preparing and analyzing an air-sensitive sample like this compound by NMR spectroscopy.

Caption: Workflow for NMR analysis of air-sensitive compounds.

reactivity of 1,3-Di-tert-butylimidazol-2-ylidene with electrophiles

An In-depth Technical Guide to the Reactivity of 1,3-Di-tert-butylimidazol-2-ylidene with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (IBu) is a stable N-heterocyclic carbene (NHC) that has garnered significant attention due to its strong nucleophilicity and efficacy as a ligand in organometallic catalysis. Its reactivity is dominated by the lone pair of electrons localized on the divalent C2 carbon, making it a potent reactant towards a wide array of electrophilic species. This technical guide provides a comprehensive overview of the reactivity of IBu with various electrophiles, presenting quantitative data, detailed experimental protocols for key reactions, and graphical representations of reaction pathways to facilitate a deeper understanding for researchers in chemical synthesis and drug development.

Introduction: Properties of this compound (IBu)

This compound, often abbreviated as IBu, is a white crystalline solid with the molecular formula C₁₁H₂₀N₂.[1] It is characterized by a divalent carbon atom (the carbene center) flanked by two nitrogen atoms within a five-membered imidazole ring. The nitrogen atoms are substituted with bulky tert-butyl groups, which provide significant steric shielding to the carbene center and enhance the overall stability of the molecule.[2]

The electronic properties of the carbene center are key to its reactivity. IBu is a powerful electron-donating species and a strong Lewis base.[2] This high nucleophilicity drives its reactions with a broad spectrum of electrophiles, ranging from simple protic acids to complex transition metal centers. Its strong σ-donating ability makes it an exceptional ligand for stabilizing metals in various oxidation states, which is fundamental to its widespread use in catalysis.[3]

Synthesis of this compound

The most common and practical method for synthesizing IBu involves the deprotonation of its corresponding imidazolium salt precursor, 1,3-di-tert-butylimidazolium chloride. This reaction is typically carried out using a strong base. The general workflow is straightforward and can be adapted for multigram scale synthesis.

References

Methodological & Application

Application Notes and Protocols: 1,3-Di-tert-butylimidazol-2-ylidene as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands compared to traditional phosphines, owing to their strong σ-donating properties and steric tuneability. Among the vast library of NHCs, 1,3-di-tert-butylimidazol-2-ylidene (IPr) has garnered significant attention. Its bulky tert-butyl groups provide steric protection to the palladium center, promoting reductive elimination and preventing catalyst decomposition, while its strong electron-donating character facilitates the oxidative addition of even challenging substrates like aryl chlorides.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound, often employed in the form of stable precatalysts such as PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), in key palladium-catalyzed cross-coupling reactions.

Advantages of this compound (IPr) Ligand

The IPr ligand offers several advantages that contribute to its broad utility in cross-coupling catalysis. These attributes are summarized in the logical relationship diagram below.

Caption: Logical diagram of IPr ligand advantages.

Data Presentation: Performance in Cross-Coupling Reactions

The following tables summarize the performance of palladium catalysts bearing the this compound ligand in various cross-coupling reactions. The data is compiled from multiple sources to provide a comparative overview.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides

| Entry | Aryl Chloride | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Calx-IPr (0.2) | K₃PO₄ | Dioxane/H₂O | 80 | 2 | 95 | [3] |

| 2 | 4-Chloroanisole | Phenylboronic acid | Calx-IPr (0.5) | K₃PO₄ | Dioxane/H₂O | 80 | 2 | 92 | [3] |

| 3 | 2-Chloroanisole | Phenylboronic acid | Calx-IPr (0.2) | K₃PO₄ | Dioxane/H₂O | 80 | 2 | 93 | [3] |

| 4 | 4-Bromoacetophenone | Phenylboronic acid | NHC-Pd(II) Complex (1) | K₃PO₄·3H₂O | MeOH/H₂O | 60 | 18 | 96 | [4] |

| 5 | 4-Chlorotoluene | Phenylboronic acid | PEPPSI-iPr (1) | K₂CO₃ | - | 110 | 0.17 | >95 | [5] |

Table 2: Buchwald-Hartwig Amination of Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Morpholine | [Pd-L]₂[BF₄]₂ (0.5) | NaOtBu | 1,4-Dioxane | 100 | 1 | 95 | [6] |

| 2 | 4-Bromotoluene | Morpholine | [Pd-L]₂[BF₄]₂ (0.5) | NaOtBu | 1,4-Dioxane | 80 | 0.5 | 99 | [6] |

| 3 | 3-Bromopyridine | Morpholine | [Pd-L]₂[BF₄]₂ (1.0) | NaOtBu | 1,4-Dioxane | 100 | 1 | 92 | [6] |

| 4 | 4-Bromobenzotrifluoride | Cyclohexylamine | [Pd-L]₂[BF₄]₂ (0.5) | NaOtBu | 1,4-Dioxane | 100 | 1 | 98 | [6] |

Note: In Table 2, [Pd-L]₂[BF₄]₂ represents a Pd(I) dimer precatalyst with a biaryl phosphine ligand, included for comparison of modern amination catalysts.

Experimental Protocols

The following are generalized, yet detailed, protocols for conducting common cross-coupling reactions using palladium catalysts with the this compound ligand, often in the form of the PEPPSI-IPr precatalyst.

General Experimental Workflow

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing 1,3-Di-tert-butylimidazol-2-ylidene (IPr) Ligands

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction using palladium catalysts bearing the 1,3-Di-tert-butylimidazol-2-ylidene (IPr) N-heterocyclic carbene (NHC) ligand. The use of Pd-NHC complexes, such as the commercially available PEPPSI™-IPr, offers significant advantages, including high catalytic activity, broad substrate scope, and enhanced stability compared to traditional phosphine-based catalysts.[1] These catalysts are particularly effective for the coupling of challenging substrates like aryl chlorides.[2][3]

The protocols outlined below are designed to be robust and applicable to a wide range of aryl and heteroaryl coupling partners, which are crucial transformations in the synthesis of pharmaceuticals and complex organic molecules.

Catalyst System Overview

The featured catalyst, PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride), is a highly stable Pd(II) precatalyst that is readily activated in situ to the catalytically active Pd(0) species.[4] Its stability allows for easy handling and storage in air, simplifying the experimental setup without the need for a glovebox for catalyst loading. The bulky and electron-rich IPr ligand facilitates both the oxidative addition of the aryl halide and the reductive elimination of the biaryl product, leading to high turnover numbers and efficient catalysis.[5]